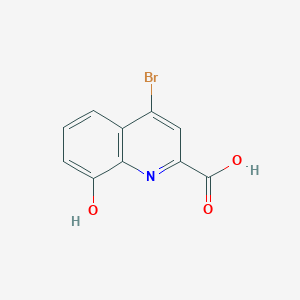
4-Bromo-8-hydroxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula is C10H6BrNO3, and it has a molecular weight of 268.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
4-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Chelation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl and carboxylic acid groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include quinoline ketones.
Reduction Reactions: Products include quinoline alkanes
科学的研究の応用
4-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in various biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the preparation of fluorescent dyes and metal-organic frameworks.
作用機序
The mechanism of action of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can lead to antimicrobial and anticancer effects. The compound can also interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.
8-Hydroxyquinoline-2-carboxylic acid: Similar but lacks the bromine atom, affecting its reactivity and chelation properties.
4-Bromo-8-hydroxyquinoline: Lacks the carboxylic acid group, which limits its applications in chelation and complex formation .
Uniqueness
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is unique due to the combination of the bromine, hydroxyl, and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H6BrNO3 |
|---|---|
分子量 |
268.06 g/mol |
IUPAC名 |
4-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H,14,15) |
InChIキー |
NTGJCTLALNXSRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



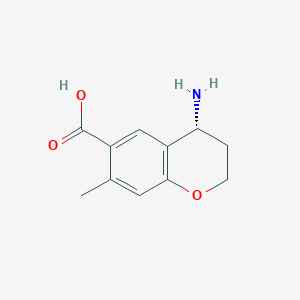
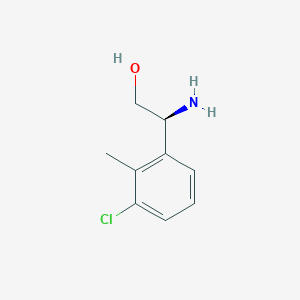
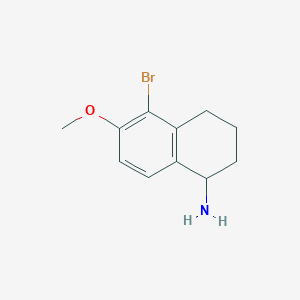
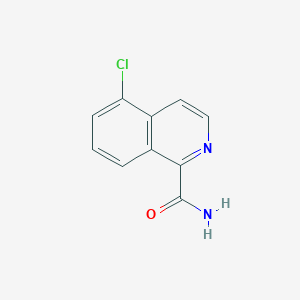
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
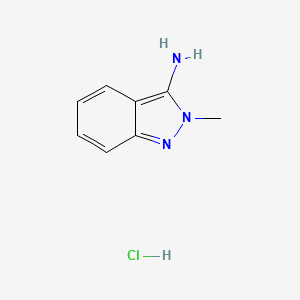
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
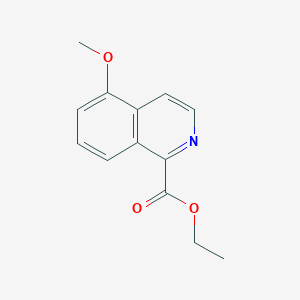
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)
